3'-Fluoro-3-phenylpropiophenone
Overview
Description
3’-Fluoro-3-phenylpropiophenone is a chemical compound belonging to the class of aryl ketones. It is characterized by the presence of a fluorine atom at the 3’ position of the phenyl ring and a phenyl group attached to the propiophenone structure. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
A structurally similar compound, 3-fluoro-l-tyrosine, is known to target the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
This could result in changes to cellular processes, such as the regulation of oxidative stress .
Biochemical Pathways
If it does indeed target superoxide dismutase, it could potentially impact pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
If it does interact with superoxide dismutase, it could potentially influence the cellular response to oxidative stress, which could have broad implications for cell health and survival .
Biochemical Analysis
Biochemical Properties
3’-Fluoro-3-phenylpropiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds . Additionally, 3’-Fluoro-3-phenylpropiophenone can bind to specific proteins, influencing their activity and stability.
Cellular Effects
The effects of 3’-Fluoro-3-phenylpropiophenone on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3’-Fluoro-3-phenylpropiophenone has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cellular functions, such as increased or decreased cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3’-Fluoro-3-phenylpropiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 3’-Fluoro-3-phenylpropiophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-3-phenylpropiophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3’-Fluoro-3-phenylpropiophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cells, such as alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-3-phenylpropiophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For example, high doses of 3’-Fluoro-3-phenylpropiophenone have been associated with toxic effects, such as liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models.
Metabolic Pathways
3’-Fluoro-3-phenylpropiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted through urine and feces . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on the body.
Transport and Distribution
The transport and distribution of 3’-Fluoro-3-phenylpropiophenone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For instance, 3’-Fluoro-3-phenylpropiophenone has been found to accumulate in the liver and kidneys, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3’-Fluoro-3-phenylpropiophenone is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 3’-Fluoro-3-phenylpropiophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3’-Fluoro-3-phenylpropiophenone involves the reaction of 3-fluoro-α-methylbenzyl alcohol with Cp*Ir (6,6’-dionato-2,2’-bipyridine) in tert-amyl alcohol at 20°C for 6 hours under reflux conditions. This is followed by the addition of cesium carbonate and benzyl alcohol, and further refluxing for another 6 hours. The product is then purified by column chromatography using petroleum ether and ethyl acetate as the developing solvent, yielding the compound with a 79% yield .
Industrial Production Methods: Industrial production methods for 3’-Fluoro-3-phenylpropiophenone typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3’-Fluoro-3-phenylpropiophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHNVSUSEJTYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643975 | |
Record name | 1-(3-Fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-21-1 | |
Record name | 1-(3-Fluorophenyl)-3-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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